4-(1-methyl-1H-pyrazol-3-yl)benzoic acid - 915707-39-0

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Catalog Number: EVT-399601
CAS Number: 915707-39-0
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example, the synthesis of a succinate salt of a structurally similar molecule, 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline, is described. This synthesis may provide clues for adapting the procedure to obtain 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

Molecular Structure Analysis

For example, the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate reveals the spatial arrangement of the 1-methyl-1H-pyrazol-5-yl substituent. This information could be used to understand the potential conformation and spatial orientation of the 1-methyl-1H-pyrazol-3-yl group in 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid.

Chemical Reactions Analysis

One example involves the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. This reaction suggests the possibility of using 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid as a starting material for constructing more complex molecules containing the 1-methyl-1H-pyrazol-3-yl group through similar amide bond formations.

Mechanism of Action

For instance, one study reveals that a derivative, acrizanib, acts as a potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. This information suggests that 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid itself may interact with biological targets through its pyrazole and benzoic acid moieties.

Applications
  • Anticancer Agents: Derivatives of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid have shown promise as potential anticancer agents. For example, one study highlights the development of PF-06459988, an irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the T790M mutation often associated with resistance to first-generation EGFR inhibitors.

  • Treatment of Central Nervous System Disorders: Some derivatives show potential for treating central nervous system disorders. One study mentions a succinate salt derivative with potential applications in this area.

  • Anti-Inflammatory Agents: Research suggests the possibility of developing aminomethyl derivatives with anti-inflammatory activity. These derivatives may target inflammatory pathways.

  • Antimicrobial Agents: Studies indicate the potential of certain derivatives, like oxovanadium(V) complexes, to exhibit antimicrobial activity against specific bacterial strains, such as Staphylococcus aureus.

1. 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812) []

  • Compound Description: [11C]MG2-1812 is a radiolabeled compound developed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) using positron emission tomography (PET). It exhibits high potency and selectivity for mGlu2. []

2. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It exhibits nanomolar potency against MET and demonstrates robust antitumor activity in vivo. []

3. (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) []

  • Compound Description: PF-04254644 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. While highly selective for c-Met, it also displayed broad inhibition of the phosphodiesterase (PDE) family, leading to myocardial degeneration in rats. []

4. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). Its structure was confirmed by NMR, HRMS, IR, and X-ray crystallography. []

5. 4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d) []

  • Compound Description: Compound 16d is an analogue of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. Its X-ray cocrystal structure with the HSP90α N-terminal domain revealed a unique binding mode at the ATP-binding site. []

6. N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

  • Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor designed for topical ocular delivery. It displays efficacy in rodent models of choroidal neovascularization and possesses favorable properties for topical ocular administration. []

Properties

CAS Number

915707-39-0

Product Name

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid

IUPAC Name

4-(1-methylpyrazol-3-yl)benzoic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

ZIRNSRSOPMSFDK-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.